SDZ 264-412
Description
Sulfadiazine (SDZ), a sulfonamide antibiotic, is characterized by a nitrogen-containing heterocyclic ring and a sulfonamide group (S=O bond) . Structurally, SDZ’s ionization efficiency in analytical techniques like MALDI-TOF MS is attributed to its heterocyclic and sulfonamide groups, which facilitate interactions with matrices such as CuCoO–GO . Its degradation pathways, adsorption behavior, and pharmacokinetics have been extensively studied, revealing context-dependent efficiencies and environmental impacts .
Properties
CAS No. |
146837-71-0 |
|---|---|
Molecular Formula |
C6H5BrN2O3 |
Synonyms |
SDZ 264-412 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
SDZ shares structural similarities with sulfonamide antibiotics and related derivatives. Key comparisons include:
Pharmacokinetic Comparison
SDZ’s pharmacokinetics were compared with sulfamethoxazole (SMX) in broilers:
| Parameter | SDZ | SMX | Trimethoprim (TMP) |
|---|---|---|---|
| Clearance (L/h/kg) | 0.15 | 0.15 | 1.53 |
| Volume of Distribution (L/kg) | 0.51 | 0.62 | 3.14 |
| Body Weight Effect | Increased clearance and Vd | Increased clearance and Vd | No significant effect |
Environmental Behavior and Adsorption
SDZ’s environmental fate varies with soil properties and colloid interactions:
Table 4.1: Adsorption Capacity in Soils
Degradation Methods and Efficiency
SDZ’s degradation efficiency varies across advanced oxidation processes (AOPs):
Endocrine Disruption Potential
SDZ was grouped with bisphenol S (BpS) and vinclozolin (VZ) based on physicochemical properties mimicking 20-hydroxyecdysone (20E) .
| Parameter | SDZ | BpS | VZ |
|---|---|---|---|
| Bioaccumulation | Low | Moderate | High |
| EcR/USP Binding | Moderate | Low | High |
| Gene Regulation | E74 activation | Inconclusive | EcR activation |
Key Findings :
- SDZ’s low bioaccumulation but moderate receptor binding suggests subchronic endocrine effects, warranting long-term exposure studies .
Q & A
Q. How can in silico modeling enhance this compound’s target identification?
- Methodological Answer : Perform molecular docking simulations using crystal structures of Toll-like receptor 4 (TLR4)/MD-2 complexes. Validate predictions with surface plasmon resonance (SPR) binding assays. Cross-validate with transcriptomic data from LPS-challenged models .
Key Guidelines for Researchers
- Data Reporting : Include raw datasets, statistical codes, and experimental metadata in supplementary materials to enable replication .
- Ethical Compliance : Obtain institutional approval for animal studies and disclose conflicts of interest .
- Literature Synthesis : Use systematic reviews to contextualize this compound’s role within immunopharmacology, prioritizing peer-reviewed journals over non-specialized databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
